2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRHYFIXKCKMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327962 | |
| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96464-10-7 | |
| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper Silicate-Catalyzed Cyclocondensation
Procedure :
-
Combine 2-amino-6-chloropyridine (1 mmol), 4-bromophenacyl bromide (1 mmol), and copper silicate (10 mol%) in ethanol (5 mL).
-
Reflux at 80°C for 1.5–2.5 hours.
-
Monitor by TLC (hexane:ethyl acetate, 8:2).
-
Filter the catalyst, pour the mixture over ice, and recrystallize the precipitate from hot ethanol.
Optimization :
-
Catalyst Loading : 10 mol% copper silicate maximizes yield (88–92%).
-
Solvent : Ethanol outperforms toluene, acetonitrile, or water due to polar aprotic stabilization.
-
Temperature : Reflux conditions (80°C) accelerate cyclization without side reactions.
Mechanism :
Magnesium Oxide-Mediated Aqueous Synthesis
Procedure :
-
Mix 2-amino-6-chloropyridine (1 mmol), 4-bromophenacyl bromide (1 mmol), and MgO (20 mol%) in water (10 mL).
-
Stir at 60°C for 4–6 hours.
-
Extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography (SiO2, hexane:ethyl acetate).
Advantages :
LED Light-Induced Photochemical Synthesis
Procedure :
-
Suspend 2-amino-6-chloropyridine (1 mmol) and 4-bromoacetophenone (1 mmol) in toluene (10 mL).
-
Irradiate with 18 W white LED light at room temperature for 6–8 hours.
-
Concentrate under vacuum and purify via silica gel chromatography.
Mechanistic Insight :
-
Photoexcitation generates triplet-state ketones, enabling radical-mediated C–N bond formation.
-
Eliminates need for metal catalysts but requires longer reaction times.
Comparative Analysis of Methods
Characterization and Validation
Melting Point : 209–213°C (consistent with brominated analogs).
1H NMR (DMSO-d6) :
-
δ 8.65 (s, 1H, H-3),
-
δ 8.31 (d, 2H, J = 8.5 Hz, BrC6H4),
-
δ 7.63 (d, 1H, J = 9.0 Hz, H-5),
-
δ 7.27 (dd, 1H, J = 9.0, 2.0 Hz, H-7),
-
δ 6.96 (d, 1H, J = 2.0 Hz, H-8).
IR (KBr) : 3132 cm⁻¹ (Ar–H), 1665 cm⁻¹ (C=N), 760 cm⁻¹ (C–Br).
Mass Spec : [M+H]+ m/z 337.2 (calc. 337.58).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Functionalization at Position 3
The C3 position undergoes further derivatization due to its electrophilic reactivity:
Formylation via Vilsmeier–Haack Reaction
Reaction with POCl₃/DMF introduces a formyl group at C3, yielding 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (Fig. 1) .
Key Conditions :
- Reagents : DMF (3 equiv), POCl₃ (3 equiv)
- Solvent : Dichloroethane
- Temperature : 80°C
- Yield : 75–85%
This aldehyde intermediate serves as a precursor for imine formation .
Imine Formation with Primary Amines
The aldehyde reacts with amines (e.g., benzylamine, aniline) to form Schiff bases (Table 2) .
Table 2: Imine Derivatives and Yields
| Amine | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzylamine | 6 | 92 |
| 4-Chloroaniline | 8 | 88 |
| Cyclohexylamine | 10 | 78 |
Mechanism :
Halogen Reactivity
The bromine and chlorine substituents participate in cross-coupling reactions:
Suzuki–Miyaura Coupling
The 4-bromophenyl group undergoes palladium-catalyzed coupling with arylboronic acids (Table 3) .
Table 3: Coupling Partners and Outcomes
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 85 |
| 4-Methoxyphenyl | PdCl₂(dppf) | 79 |
| 3-Nitrophenyl | Pd(OAc)₂ | 68 |
Conditions :
- Base : K₂CO₃
- Solvent : DME/H₂O
- Temperature : 100°C
Nucleophilic Aromatic Substitution
The 6-chloro group is replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions .
Example :
- Reagent : Piperidine
- Conditions : K₂CO₃, DMF, 120°C
- Yield : 70%
C3 Alkylation via Aza-Friedel–Crafts Reaction
The electron-rich C3 position participates in three-component alkylation with aldehydes and cyclic amines (e.g., morpholine), yielding C3-alkylated derivatives (Fig. 2) .
Optimized Conditions :
- Catalyst : FeCl₃ (10 mol%)
- Solvent : Toluene
- Temperature : 110°C
- Yield : 80–86%
Biological Activity Correlations
Derivatives of this compound show:
- Antimicrobial Activity : Imines exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition : Biphenyl-substituted analogs inhibit acetylcholinesterase (IC₅₀: 79 µM) .
Stability and Reactivity Trends
- Thermal Stability : Decomposes above 250°C (DSC analysis) .
- Solubility : Insoluble in water; soluble in DMSO, DMF, and dichloromethane .
This comprehensive profile underscores the compound’s versatility in medicinal chemistry and materials science.
Scientific Research Applications
Overview
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound with significant applications across various scientific fields, particularly in medicinal chemistry, material science, and agrochemicals. Its unique structure, featuring a bromophenyl group and a chlorine atom, contributes to its diverse biological activities and potential therapeutic uses.
Medicinal Chemistry
The compound serves as a critical scaffold for developing new pharmaceuticals targeting various diseases:
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent antiproliferative effects against multiple cancer cell lines. For instance, compounds with bromine substitutions have shown IC50 values ranging from 1.8 to 3.2 μM against HeLa cells, highlighting their potential in cancer therapy .
- Antibacterial Properties : Studies have demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria, including MRSA. The presence of halogen substituents like bromine enhances its efficacy against these pathogens .
- Antiviral and Anti-inflammatory Effects : Other derivatives have shown promise in treating viral infections and inflammatory conditions, indicating the compound's versatility in pharmaceutical applications .
Material Science
This compound is utilized in the synthesis of advanced materials:
- Organic Light-Emitting Diodes (OLEDs) : The compound is incorporated into the fabrication of OLEDs due to its favorable electronic properties, contributing to the development of efficient optoelectronic devices .
- Nanomaterials : Research has explored its use in creating nanostructured materials for various applications, including sensors and catalysis .
Agrochemicals
This compound acts as an intermediate in synthesizing pesticides and herbicides:
- Its structural characteristics allow for modifications that enhance the efficacy and specificity of agrochemical agents .
Anticancer Studies
A study focused on the antiproliferative effects of imidazopyridine derivatives revealed that compounds with bromo substitutions significantly inhibited cancer cell growth. The mechanism was linked to the ability of these compounds to intercalate into DNA, disrupting cellular processes essential for cancer cell survival .
Antibacterial Activity
Research on N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives demonstrated selective antibacterial activity against strains such as Micrococcus luteus and Staphylococcus aureus (MRSA). This suggests that structural motifs within this compound may confer similar antibacterial properties .
Mechanistic Insights
The anticancer mechanisms were further elucidated through computational studies showing that these compounds could bind effectively to target proteins involved in critical signaling pathways. For example, derivatives showed inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | IC50 Values (μM) |
|---|---|---|
| Anticancer | Significant antiproliferative effects | 1.8 - 3.2 (HeLa) |
| Antibacterial | Activity against MRSA and Gram-positive bacteria | Not specified |
| Antiviral | Potential antiviral properties | Not specified |
| Anti-inflammatory | Promising candidates for inflammation treatment | Not specified |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 6-Position
The 6-position of the imidazo[1,2-a]pyridine scaffold is critical for modulating physicochemical and biological properties. Key comparisons include:
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (CAS 1023-01-4)
- Molecular Formula : C₁₄H₁₁BrN₂
- Molecular Weight : 287.15 g/mol
- Melting Point : 214–215°C
- Key Difference : Replacement of 6-chloro with 6-methyl reduces electronegativity and molecular weight.
- Impact : The methyl group introduces steric hindrance but decreases intermolecular halogen bonding, leading to a lower melting point compared to the target compound.
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM)
- Molecular Formula : C₁₃H₈Br₂N₂
- Molecular Weight : 352.93 g/mol
- Key Difference : Dual bromine substituents at 4-bromophenyl and 6-position.
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Functionalized Derivatives
3-[2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acrylic acid
- Molecular Formula : C₁₆H₁₀BrClN₂O₂
- Key Feature : Acrylic acid moiety at the 3-position.
- Impact : Enhances solubility and enables covalent binding to biological targets .
2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
Comparative Data Table
Stability and Reactivity
- The 6-chloro substituent in the target compound contributes to a higher melting point (230–232°C) compared to the 6-methyl analog (214–215°C), reflecting stronger intermolecular forces due to halogen bonding .
Biological Activity
Overview
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is recognized for its significant biological activities, particularly in medicinal chemistry. Its structure includes a bromophenyl group at the 2-position and a chlorine atom at the 6-position, which contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate protein activity within cells. It interacts with specific receptors or enzymes, leading to alterations in cellular processes such as signal transduction and gene expression. The compound can bind to active sites or allosteric sites on target proteins, resulting in either inhibition or activation of their functions .
Biological Activities
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities:
- Anticancer Activity : Studies have shown that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with bromine substitutions have been noted to enhance antiproliferative activity significantly .
- Antibacterial Properties : The compound has shown potential antibacterial activity against Gram-positive bacteria. The presence of halogen substituents like bromine is associated with increased antibacterial efficacy .
- Antiviral and Anti-inflammatory Effects : Other studies indicate that imidazo[1,2-a]pyridine derivatives may possess antiviral and anti-inflammatory properties, making them candidates for further pharmaceutical development .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A study investigated the antiproliferative effects of various imidazopyridine derivatives on human cancer cell lines. Compounds with bromo substitutions exhibited IC50 values ranging from 1.8 to 3.2 μM against HeLa cells, indicating potent anticancer activity .
- Antibacterial Activity : Research on a series of N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives demonstrated selective antibacterial activity against strains like Micrococcus luteus and Staphylococcus aureus (MRSA). This suggests that similar structural motifs in this compound may confer comparable antibacterial properties .
- Mechanistic Insights : The mechanism underlying the anticancer activity was further elucidated through studies showing that these compounds could intercalate into double-stranded DNA (dsDNA), thereby disrupting critical cellular processes involved in proliferation and survival of cancer cells .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine?
- Methodological Answer : The compound is typically synthesized via cross-Ullmann coupling using 6-chloroimidazo[1,2-a]pyridine and 4-bromophenyl halides (e.g., triflates or bromides) in the presence of a palladium catalyst. Key steps include refluxing in polar aprotic solvents (e.g., DMF) at 60–80°C for 24–48 hours, followed by purification via silica gel chromatography . Alternative routes involve formylation of the imidazo[1,2-a]pyridine core using POCl₃/DMF under controlled temperatures (0–10°C), followed by condensation with bromophenyl amines .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 8.66 ppm for aromatic protons in CDCl₃) and mass spectrometry (LRMS/HRMS) . For polymorphic analysis, single-crystal X-ray diffraction and solid-state luminescence spectroscopy are employed to correlate molecular packing with photophysical properties .
Q. What purification methods are effective for isolating high-purity samples?
- Methodological Answer : After synthesis, crude products are purified via flash chromatography (silica gel, methanol/dichloromethane gradients) . For thermally stable intermediates, vacuum distillation or recrystallization (e.g., using glacial acetic acid) is recommended . Purity (>97%) is validated by HPLC and elemental analysis .
Q. How does the compound behave under acidic or basic conditions?
- Methodological Answer : The chloro and bromo substituents render the compound stable under mild acidic conditions (pH 4–6) but susceptible to hydrolysis in strong bases (e.g., NaOH > 1M). Reactivity studies in DMF/water mixtures show selective dehalogenation at elevated temperatures (>80°C) .
Q. What initial biological screening approaches are used for this compound?
- Methodological Answer : Fluorescent tagging (e.g., nitrobenzoxadiazole derivatives) enables visualization in cellular assays . For antiviral or anticancer activity, dose-response curves (IC₅₀ determination) are generated using MTT assays on cancer cell lines (e.g., HeLa or HepG2) .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for scale-up synthesis?
- Methodological Answer : Yield improvements (e.g., from 69% to >85%) are achieved by microwave-assisted synthesis (reducing reaction time from 24h to 2h) or ligand optimization (e.g., XPhos instead of PPh₃). Solvent selection (toluene over DMF) reduces side reactions, while catalyst loading (5 mol% Pd(OAc)₂) balances cost and efficiency .
Q. What strategies enable selective functionalization of the imidazo[1,2-a]pyridine core?
Q. How do polymorphic forms affect experimental reproducibility?
- Methodological Answer : Polymorphs (e.g., yellow vs. red crystals) exhibit distinct luminescence properties (λmax shifts up to 60 nm) due to variations in hydrogen-bonding networks. Consistent crystallization is ensured by solvent polarity control (e.g., acetonitrile for Form I, ethyl acetate for Form II) .
Q. How are contradictions in spectral data resolved during structure elucidation?
Q. What mechanistic insights explain regioselectivity in cross-coupling reactions?
- Methodological Answer :
Density Functional Theory (DFT) studies reveal that electron-deficient aryl halides (e.g., 4-bromophenyl) favor oxidative addition at Pd(0) centers, while steric effects at the imidazo[1,2-a]pyridine C2 position drive regioselective C–C bond formation. Kinetic studies (Eyring plots) confirm a concerted metalation-deprotonation pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
